molecular formula C10H11ClO B1394047 1-Chloro-4-cyclopropyl-2-methoxybenzene CAS No. 865305-29-9

1-Chloro-4-cyclopropyl-2-methoxybenzene

Cat. No. B1394047
M. Wt: 182.64 g/mol
InChI Key: SHXMMZUJIFUNFR-UHFFFAOYSA-N
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Description

1-Chloro-4-cyclopropyl-2-methoxybenzene (1-C4CM) is a synthetic compound belonging to the family of benzene derivatives. It is an aromatic compound with a unique structure consisting of a cyclopropyl ring and a methoxy group. 1-C4CM has a wide range of applications in scientific research, including its use as a synthetic intermediate in organic synthesis, as a reagent in pharmaceutical synthesis, and as a catalyst in biochemical reactions.

Scientific Research Applications

Environmental Impacts

1-Chloro-4-cyclopropyl-2-methoxybenzene has been researched in the context of environmental science. For example, a study focused on the electrochemical reduction of a similar compound, methyl triclosan, which is considered an environmental pollutant. The research explored the direct reduction of this compound at glassy carbon electrodes, shedding light on the electrochemical behaviors of such pollutants (Peverly et al., 2014).

Agricultural and Food Science

The compound's derivatives have been found in agricultural products like grains. A study identified more than 20 volatile methoxybenzene compounds, including derivatives of 1-Chloro-4-cyclopropyl-2-methoxybenzene, in grains with off-odors, linking them to specific smells and potentially affecting grain quality (Seitz & Ram, 2000).

Chemical Synthesis and Kinetics

The kinetics of reactions involving similar methoxybenzene compounds have been a subject of study. Research on the synthesis and kinetics of dichloro-methoxybenzenes from trichlorobenzene and sodium methoxide provides insight into the behavior of these compounds under different conditions, which could be relevant for understanding the behavior of 1-Chloro-4-cyclopropyl-2-methoxybenzene (Wang et al., 2010).

Environmental Chemistry

Studies on the electrochemical reduction of pesticides similar to 1-Chloro-4-cyclopropyl-2-methoxybenzene, such as methoxychlor, contribute to understanding the environmental fate and degradation processes of these compounds. This research can inform environmental remediation strategies and the assessment of environmental risks (McGuire et al., 2016).

properties

IUPAC Name

1-chloro-4-cyclopropyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXMMZUJIFUNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-cyclopropyl-2-methoxybenzene

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1-chloro-2-methoxy-benzene (1.45 g, 6.55 mmol) in dry tetrahydrofuran (10 ml), was added {1,3-bis(diphenylphosphino)-propane}dichloronickel (II) and cyclopropylmagnesium bromide (46 ml, 0.5 M in tetrahydrofuran, 23 mmols) at room temperature. The solution was stirred at room temperature for 2 hours, and then heated at 65° C. for 48 hours. Aqueous hydrochloric acid solution (1 N, 20 mL) was added, and the mixture was then cooled to room temperature and stirred for 30 minutes. The reaction mixture was partitioned between ethyl acetate and water. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (2% ethyl acetate in hexane) to yield 1-chloro-4-cyclopropyl-2-methoxy-benzene as yellow oily residue (0.81 g, 67%).
Quantity
1.45 g
Type
reactant
Reaction Step One
[Compound]
Name
{1,3-bis(diphenylphosphino)-propane}dichloronickel (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-1-chloro-2-methoxy-benzene (1.45 g, 6.55 mmol) in dry tetrahydrofuran (10 ml), was added {1,3-bis (diphenylphosphino)-propane} dichloronickel (II) and cyclopropylmagnesium bromide (46 ml, 0.5 M in tetrahydrofuran, 23 mmols) at room temperature. The solution was stirred at room temperature for 2 hours, and then heated at 65° C. for 48 hours. Aqueous hydrochloric acid solution (1 N, 20 mL) was added, and the mixture was then cooled to room temperature and stirred for 30 minutes. The reaction mixture was partitioned between ethyl acetate and water. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (2% ethyl acetate in hexane) to yield 1-chloro-4-cyclopropyl-2-methoxy-benzene as yellow oily residue (0.81 g, 67%).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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